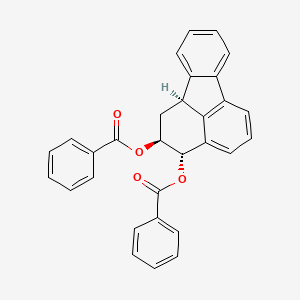
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tetrahydrofluoranthene core, which is functionalized with two hydroxyl groups and esterified with benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate typically involves multiple steps. The starting material is often a fluoranthene derivative, which undergoes hydrogenation to introduce the tetrahydro functionality. Subsequent hydroxylation at the 2 and 3 positions yields the diol intermediate. Finally, esterification with benzoic acid under acidic conditions produces the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for hydrogenation and hydroxylation steps, and large-scale esterification reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of fluoranthene-2,3-dione or fluoranthene-2,3-dicarboxylic acid.
Reduction: Formation of 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol.
Substitution: Various substituted fluoranthene derivatives depending on the substituent introduced.
Scientific Research Applications
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxyl and ester functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound, which lacks the tetrahydro and hydroxyl functionalities.
2,3-Dihydroxyfluoranthene: Similar structure but without the ester groups.
Fluoranthene-2,3-dione: An oxidized derivative.
Uniqueness
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate is unique due to its combination of tetrahydrofluoranthene core, hydroxyl groups, and ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
83291-43-4 |
|---|---|
Molecular Formula |
C30H22O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(2S,3S,10bS)-3-benzoyloxy-1,2,3,10b-tetrahydrofluoranthen-2-yl] benzoate |
InChI |
InChI=1S/C30H22O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-17,25-26,28H,18H2/t25-,26-,28-/m0/s1 |
InChI Key |
KIAZRXPXLKZNPS-NSVAZKTRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC3=C2[C@@H]1C4=CC=CC=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1C(C(C2=CC=CC3=C2C1C4=CC=CC=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















